N-Óxido de Azelastina (Mezcla de Diastereómeros)

Descripción general

Descripción

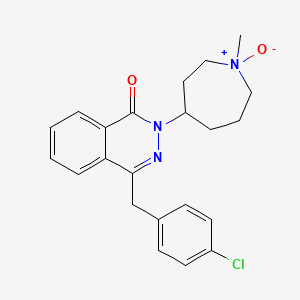

Azelastine N-oxide is a metabolite and impurity of Azelastine, a second-generation antihistamine used primarily for the treatment of allergic rhinitis and conjunctivitis . The compound has the molecular formula C₂₂H₂₄ClN₃O₂ and a molecular weight of 397.9 g/mol . It is characterized by the presence of a phthalazinone core structure with a chlorobenzyl group and an azepane ring.

Aplicaciones Científicas De Investigación

Azelastine N-Oxide has several scientific research applications:

Pharmaceutical Research: It is used as a reference standard and impurity in the quality control of Azelastine formulations.

Biological Studies: The compound is studied for its potential biological activities, including its role as a nitric oxide mimic or bioisostere of the carbonyl group.

Chemical Research: Researchers investigate its chemical properties and reactivity to understand the behavior of N-oxide compounds in various reactions.

Medical Research: Azelastine N-Oxide is explored for its potential therapeutic applications, including its anti-inflammatory and anti-allergic effects.

Métodos De Preparación

The synthesis of Azelastine N-Oxide involves the oxidation of Azelastine. One common method employs hydrogen peroxide (H₂O₂) as the oxidizing agent . The reaction typically takes place under controlled conditions to ensure the formation of the desired N-oxide product. The process can be summarized as follows:

Oxidation Reaction: Azelastine is treated with hydrogen peroxide in the presence of a suitable solvent, such as methanol or chloroform.

Reaction Conditions: The reaction is carried out at room temperature or slightly elevated temperatures to facilitate the oxidation process.

Isolation and Purification: The resulting Azelastine N-Oxide is isolated and purified using standard techniques such as crystallization or chromatography.

Industrial production methods may involve scaling up the reaction and optimizing the conditions to achieve higher yields and purity.

Análisis De Reacciones Químicas

Azelastine N-Oxide undergoes various chemical reactions, including:

Oxidation: As mentioned, Azelastine can be oxidized to form Azelastine N-Oxide using hydrogen peroxide.

Reduction: The N-oxide group can be reduced back to the parent amine using reducing agents such as sodium borohydride (NaBH₄).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, with nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mecanismo De Acción

The mechanism of action of Azelastine N-Oxide is related to its parent compound, Azelastine. Azelastine acts as a histamine H1-receptor antagonist, blocking the action of histamine and thereby reducing allergic symptoms . The N-oxide derivative may exhibit similar or modified activity due to the presence of the N-oxide group, which can influence its binding affinity and interaction with molecular targets.

Comparación Con Compuestos Similares

Azelastine N-Oxide can be compared with other similar compounds, such as:

Azelastine Hydrochloride: The parent compound, used as an antihistamine.

Desmethyl Azelastine: A metabolite of Azelastine with a demethylated structure.

Azelastine EP Impurity B: Another impurity related to Azelastine.

The uniqueness of Azelastine N-Oxide lies in its N-oxide functional group, which imparts distinct chemical and biological properties compared to its parent compound and other related impurities.

Actividad Biológica

Azelastine N-oxide is a metabolite of azelastine, an antihistamine commonly used for treating allergic rhinitis and other allergic conditions. This article explores the biological activity of azelastine N-oxide, focusing on its pharmacological properties, mechanisms of action, and clinical implications based on recent research findings.

Overview of Azelastine and Its Metabolite

Azelastine is known for its potent antihistaminic effects, but it also exhibits anti-inflammatory properties. The N-oxide derivative is formed through metabolic processes and may contribute to the overall therapeutic effects of azelastine. Understanding the biological activity of azelastine N-oxide is crucial for evaluating its potential benefits in clinical settings.

- Antiviral Activity : Recent studies have indicated that azelastine and its derivatives, including N-oxides, may possess antiviral properties. For instance, azelastine was shown to inhibit the entry of SARS-CoV-2 into cells by binding to the angiotensin-converting enzyme 2 (ACE2) receptor and inhibiting intracellular virus replication through interaction with sigma-1 receptors .

- Anti-inflammatory Effects : Azelastine exhibits a multi-faceted mechanism of action that includes:

- Gene Expression Modulation : A study analyzing immune gene expression found that azelastine treatment led to significant changes in gene expression profiles related to inflammation and immune response . Specifically, 206 genes were differentially expressed in nasal samples after treatment.

In Vitro and In Vivo Studies

Research has demonstrated the efficacy of azelastine N-oxide in various experimental models:

Clinical Applications

- Allergic Rhinitis : Azelastine nasal spray has been widely used to treat allergic rhinitis, showing rapid onset and sustained relief from symptoms . The addition of azelastine N-oxide may enhance these effects due to its anti-inflammatory properties.

- COVID-19 Treatment : The antiviral potential of azelastine N-oxide has garnered interest in the context of COVID-19. Preliminary studies suggest that it could play a role in reducing viral load in infected patients when administered nasally .

Case Studies

Several case studies have highlighted the clinical efficacy of azelastine:

- Study on Viral Load Reduction : A clinical trial demonstrated that patients using azelastine nasal spray experienced a greater reduction in viral load compared to those receiving placebo treatments during SARS-CoV-2 infection .

- Symptom Control in Allergic Rhinitis : In a large-scale open-label trial, 78% of patients reported significant improvement in symptoms after using azelastine nasal spray for two weeks .

Propiedades

IUPAC Name |

4-[(4-chlorophenyl)methyl]-2-(1-methyl-1-oxidoazepan-1-ium-4-yl)phthalazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClN3O2/c1-26(28)13-4-5-18(12-14-26)25-22(27)20-7-3-2-6-19(20)21(24-25)15-16-8-10-17(23)11-9-16/h2-3,6-11,18H,4-5,12-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFWLGALGCDUDAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747066 | |

| Record name | 4-[(4-Chlorophenyl)methyl]-2-(1-methyl-1-oxo-1lambda~5~-azepan-4-yl)phthalazin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

640279-88-5 | |

| Record name | 4-[(4-Chlorophenyl)methyl]-2-(1-methyl-1-oxo-1lambda~5~-azepan-4-yl)phthalazin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.